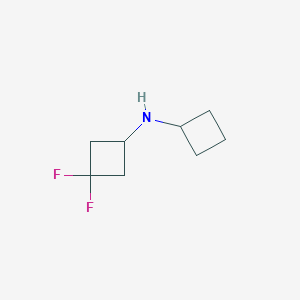

N-Cyclobutyl-3,3-difluorocyclobutan-1-amine

Descripción

Propiedades

IUPAC Name |

N-cyclobutyl-3,3-difluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)11-6-2-1-3-6/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLWLYUKSMGKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Difluorocyclobutane Core Construction

Representative Synthetic Route Example

Data Table: Yields and Conditions for Difluorocarbene Sources in Cyclopropanation

Mechanistic and Practical Considerations

Difluorocarbene Generation:

Thermal decomposition of halodifluoroacetate salts is a common and reliable method to generate difluorocarbene, which then undergoes cyclopropanation. Microwave irradiation can accelerate this process.Protecting Group Strategy for Amines:

The use of N-Boc protection during Curtius rearrangement steps ensures stability and ease of purification. Deprotection with HCl in dioxane yields the amine salt ready for further use.Lewis Acid Catalysis:

The choice of Lewis acid catalyst influences the reaction pathway and product distribution in cyclobutyl amine synthesis from bicyclobutane precursors.

Análisis De Reacciones Químicas

Types of Reactions: N-Cyclobutyl-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N-Cyclobutyl-3,3-difluorocyclobutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atoms can provide insights into the behavior of fluorinated compounds in biological systems.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mecanismo De Acción

The mechanism by which N-Cyclobutyl-3,3-difluorocyclobutan-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

The pharmacological and physicochemical properties of N-Cyclobutyl-3,3-difluorocyclobutan-1-amine are best understood through comparison with structurally related compounds. Key analogues include substituted cyclobutylamines, azetidines, pyrrolidines, and cyclopropanes, which differ in ring size, substituents, and fluorine positioning.

Potency and Receptor Affinity

Modifications to the amine substituent significantly impact potency. For example:

- This compound (vs. precursor 13i ) demonstrated a 3-fold increase in hM4 receptor potency .

- 2,2-Dimethylcyclopropan-1-amine analogues (e.g., 14p vs. 13g ) showed a 17-fold potency increase , attributed to enhanced steric shielding and receptor fit .

- Azetidine analogues (e.g., 14l vs. 13f ) exhibited an 8.6-fold potency boost , likely due to optimal ring strain and nitrogen positioning .

Table 1: Comparative Potency of Analogues

Structural and Electronic Effects

- Fluorination : The 3,3-difluoro configuration reduces basicity and enhances lipophilicity, improving membrane permeability and resistance to oxidative metabolism .

- Ring Size : Smaller rings (e.g., azetidine, cyclopropane) introduce strain that may enhance binding affinity, while larger rings (e.g., pyrrolidine) offer conformational flexibility .

- Substituent Bulk : Bulky groups like cyclobutyl or dimethylcyclopropyl improve potency by stabilizing receptor-ligand interactions through van der Waals forces .

Pharmacokinetic (DMPK) Profiles

Salt forms (e.g., hydrochloride) are critical for solubility. For example:

- 3,3-Difluorocyclobutan-1-amine hydrochloride (CAS 637031-93-7) is commercially available with >95% purity, highlighting its utility in preclinical studies .

- Analogues like 1-ethynyl-3,3-difluorocyclobutan-1-amine (CAS 2193057-78-0) are used in click chemistry for bioconjugation, suggesting divergent applications compared to receptor-targeted derivatives .

Aryl-Substituted Analogues

Compounds such as 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine (CAS 1156290-70-8) and cis-3-(3-fluorophenyl)cyclobutanamine incorporate aromatic groups, which may enhance π-π stacking interactions but reduce metabolic stability compared to aliphatic substituents .

Actividad Biológica

N-Cyclobutyl-3,3-difluorocyclobutan-1-amine (commonly referred to as N-DFC-CPA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a difluorocyclobutyl moiety can significantly influence the compound's interaction with biological targets, enhancing its lipophilicity and metabolic stability, which are critical factors for drug efficacy.

Chemical Structure and Properties

N-DFC-CPA is characterized by its cyclobutyl structure and the incorporation of difluoromethyl groups. The fluorine atoms play a pivotal role in modulating the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅F₂N |

| Molecular Weight | 175.23 g/mol |

| LogP (Octanol-Water) | Estimated between 2.5 - 3.0 |

| Solubility | Moderately soluble in DMSO |

The biological activity of N-DFC-CPA is primarily attributed to its ability to interact with various biological targets, such as receptors and enzymes. The difluorocyclobutane structure may enhance binding affinity due to its unique three-dimensional conformation, allowing for better fit within the active sites of target proteins.

- Enzyme Inhibition : Preliminary studies suggest that N-DFC-CPA may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced inflammation or antimicrobial effects.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to neurotransmission or immune responses.

Case Studies and Research Findings

Several studies have examined the biological implications of N-DFC-CPA:

- Antimicrobial Activity : In vitro assays have indicated that N-DFC-CPA exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Animal model studies demonstrated that administration of N-DFC-CPA resulted in a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

- Neurotransmitter Interaction : Research has shown that N-DFC-CPA may influence neurotransmitter levels in the brain, indicating potential implications for neuropharmacology.

Pharmacokinetics

Understanding the pharmacokinetics of N-DFC-CPA is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (estimated 40%) |

| Half-life | Approximately 4 hours |

| Metabolism | Primarily via cytochrome P450 enzymes |

Q & A

Q. What are the common synthetic routes for N-Cyclobutyl-3,3-difluorocyclobutan-1-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves [2+2] cycloaddition or ring-closing strategies for cyclobutane formation. Fluorination at the C3 position may use reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For N-cyclobutyl substitution, reductive amination or nucleophilic substitution with cyclobutylamine derivatives is employed. Optimization includes temperature control (e.g., cryogenic conditions for cycloaddition) and catalysts (e.g., Pd for cross-coupling). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. What spectroscopic techniques are recommended for characterizing N-Cyclobutyl-3,3-difluorocyclobutan-1-amine?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (to confirm amine protons and cyclobutane ring structure), ¹³C NMR (for carbon backbone), and ¹⁹F NMR (to verify fluorination pattern).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For absolute stereochemistry determination (using SHELX programs for refinement) .

- Infrared (IR) Spectroscopy : To identify amine (-NH) and C-F stretches (~1100 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is lipophilic due to fluorinated and cyclobutane moieties. Solubility is higher in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (DCM). For biological assays, use DMSO stock solutions (<1% v/v to avoid cytotoxicity). Precipitation in aqueous buffers may require co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents influence electronic and steric effects in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase ring strain and direct nucleophilic attacks to the less hindered positions. Computational modeling (DFT) can predict charge distribution and reactive sites. Experimental validation via kinetic studies (e.g., competing nucleophiles) quantifies regioselectivity. Fluorine’s steric bulk may hinder axial approaches in chair-like transition states .

Q. What challenges arise in enantioselective synthesis, and how can they be addressed?

- Methodological Answer : Chiral cyclobutane synthesis faces challenges due to planar transition states. Strategies include:

- Chiral Catalysts : Use of Rh or Pd complexes with chiral ligands (e.g., BINAP) for asymmetric cycloaddition.

- Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution.

- Chiral Pool Synthesis : Starting from enantiopure cyclobutane precursors. Evidence from deuterated analogs (e.g., cyclobutan-1-amine-3,3-d₂) suggests isotopic labeling for mechanistic tracking .

Q. How can stability under varying pH and temperature conditions be systematically analyzed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-UV/MS.

- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds.

- pH-Solubility Profiling : Use potentiometric titration (e.g., CheqSol) to determine pKa and pH-dependent stability .

Q. What computational methods predict biological target interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model binding poses with protein targets (e.g., kinases or GPCRs).

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (GROMACS/AMBER).

- QSAR Modeling : Relate structural features (e.g., fluorine electronegativity) to activity using datasets from analogs (e.g., 3,3-bis(fluoromethyl)cyclobutan-1-amine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.